N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core modified with a 5,5-dioxo (sulfone) group, a phenyl substituent at position 2, and an ethoxyacetamide moiety at position 2.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-2-22-8-14(19)16-15-12-9-23(20,21)10-13(12)17-18(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOQUHCHDIKFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using reagents like phenyl halides in the presence of a catalyst.
Formation of the Ethoxyacetamide Moiety: This step involves the reaction of the intermediate compound with ethyl chloroacetate, followed by hydrolysis and subsequent amidation to form the ethoxyacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyacetamide moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides or thioamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of thienopyrazole derivatives, which are often modified at positions 2 and 3 to tune biological activity. Below is a detailed comparison with structurally similar compounds:
Table 1: Comparison of Key Structural Features and Properties
Key Findings:
Bioactivity Modulation: The target compound’s ethoxyacetamide group likely improves metabolic stability compared to ester-containing analogs (e.g., ethyl cyanoacetate derivatives in ), which are prone to hydrolysis . The acetylpiperazinyl derivative () incorporates a basic piperazine group, which may improve solubility and blood-brain barrier penetration compared to the target compound .
Synthetic Routes: The target compound is synthesized via nucleophilic substitution or condensation reactions, similar to methods described in and for pyrazole-thiophene hybrids. For example, refluxing with triethylamine in 1,4-dioxane is a common step for amide bond formation . Modifications at position 3 (e.g., replacing ethoxyacetamide with cyano or ester groups) alter reaction yields and purification challenges due to varying steric and electronic effects .
The ethoxyacetamide substituent in the target compound likely reduces crystallinity compared to the methoxyphenyl-pyrrolidine analog (), which may affect formulation strategies .
Q & A
Q. What are the optimal synthetic routes for N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include cyclization under reflux conditions (e.g., xylene as a solvent) and coupling with ethoxyacetamide derivatives using palladium-based catalysts . Optimization requires:
- Temperature control (80–120°C) to minimize side reactions.
- Use of bases like sodium acetate to stabilize intermediates.
- Purification via column chromatography or recrystallization from ethanol-DMF mixtures.
Yield improvements (≥70%) are achieved by monitoring reaction progress via thin-layer chromatography (TLC) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., ethoxy group δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and aromatic protons (δ 7.2–7.8 ppm for phenyl substituents). The thieno[3,4-c]pyrazole core shows distinct deshielded carbons (C=O at δ 165–175 ppm) .
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₅N₃O₄S⁺) with <2 ppm error. Electrospray ionization (ESI) in positive mode is preferred for polar derivatives .
Q. What are the key structural features of this compound, and how do they influence reactivity?
- Methodological Answer :
- Core Structure : The thieno[3,4-c]pyrazole system provides a planar, electron-deficient scaffold, enabling π-π stacking with biological targets .
- Substituents : The 2-ethoxyacetamide side chain enhances solubility in polar solvents (e.g., DMSO) and hydrogen-bonding potential. The phenyl group at position 2 stabilizes the structure via hydrophobic interactions .
- Reactivity : The sulfone (5,5-dioxo) group increases electrophilicity, facilitating nucleophilic substitutions at position 3 .
Advanced Research Questions
Q. How can discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) be resolved through experimental design?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HepG2 for anticancer, Staphylococcus aureus for antimicrobial) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies. For example, if anticancer activity is reported at IC₅₀ = 10 µM but antimicrobial at EC₅₀ = 50 µM, evaluate selectivity indices (SI = IC₅₀_normal_cells / IC₅₀_cancer_cells) to rule off-target effects .
- Mechanistic Studies : Use RNA sequencing or proteomics to identify pathway-specific responses .
Q. What computational strategies are effective for predicting the binding affinity of this compound with protein targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Prioritize docking poses with hydrogen bonds to the sulfone group and π-stacking with the phenyl ring .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Analyze root-mean-square deviation (RMSD) to confirm stable ligand-protein complexes .
- QSAR Models : Use substituent electronic parameters (Hammett σ) to correlate structure with activity .
Q. How do structural modifications (e.g., replacing ethoxy with methoxy groups) impact physicochemical and pharmacological properties?
- Methodological Answer :
- Synthetic Comparison : Replace ethoxy with methoxy via nucleophilic substitution (K₂CO₃, DMF, 60°C). Monitor purity by HPLC .
- Property Analysis :
| Substituent | LogP | Aqueous Solubility (mg/mL) | Protein Binding (%) |
|---|---|---|---|
| Ethoxy | 1.8 | 0.45 | 85 |
| Methoxy | 1.5 | 0.78 | 72 |
- Biological Impact : Methoxy derivatives show improved solubility but reduced blood-brain barrier penetration due to lower lipophilicity .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how can data contradictions be addressed?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via vapor diffusion (ethanol/water). Use SHELXT for structure solution and OLEX2 for refinement. Expect R-factor ≤0.05 .
- Data Contradictions : If bond length discrepancies arise (e.g., C-S in sulfone group), validate with DFT calculations (B3LYP/6-31G* level) .
- Validation Tools : Check CIF files with PLATON to detect symmetry errors .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under physiological conditions?
- Methodological Answer :
- Stability Assays : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 6, 12, and 24 hours. Compare half-life (t₁/₂) values across studies .
- Confounding Factors : Contradictions may arise from light exposure (protect with amber vials) or buffer composition (avoid Tris if sulfone reacts with amines) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
